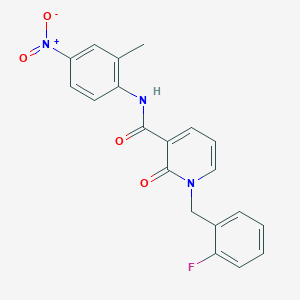

1-(2-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound features a 1,2-dihydropyridine core substituted at the 1-position with a 2-fluorobenzyl group and at the 3-position with a carboxamide linked to a 2-methyl-4-nitrophenyl moiety.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-11-15(24(27)28)8-9-18(13)22-19(25)16-6-4-10-23(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQFJGUXIQGEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. Characterized by a dihydropyridine ring and various substituents, this compound's structure suggests a range of pharmacological applications, particularly in the modulation of calcium channels and potential anti-cancer properties.

Chemical Structure and Properties

- Molecular Formula : C17H16F N3O3

- Molecular Weight : Approximately 345.33 g/mol

- Key Functional Groups : Dihydropyridine ring, carboxamide group, fluorobenzyl group, nitrophenyl substituent.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, including:

- Calcium Channel Modulation : Preliminary studies suggest that this compound may interact with voltage-gated calcium channels. This interaction could influence cellular calcium influx, impacting various physiological processes regulated by calcium signaling.

- Antitumor Activity : Analogous compounds within the dihydropyridine class have demonstrated efficacy against various cancer cell lines. For instance, related compounds have shown complete tumor stasis in xenograft models when administered orally, indicating potential for further development in oncology .

Research Findings and Case Studies

Several studies have explored the biological activity of related dihydropyridine compounds. Below is a summary of relevant findings:

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural features suggest several possible pathways:

- Calcium Channel Interaction : The compound may bind to specific sites on calcium channels, altering their permeability and affecting cellular excitability.

- Antioxidant Properties : Dihydropyridines are known for potential antioxidant effects, which could contribute to their therapeutic profiles in various diseases.

- Anticancer Mechanisms : Similar compounds have been noted for their ability to induce apoptosis in cancer cells through various signaling pathways.

Scientific Research Applications

Dihydropyridine derivatives, including this compound, are known for various biological activities:

- Antitumor Activity : Research indicates that certain derivatives can inhibit tumor growth across different cancer models.

- Antiviral Properties : Related compounds have shown effectiveness against viruses such as HIV, suggesting potential antiviral applications for this derivative.

- Enzyme Inhibition : These compounds may act as inhibitors of specific kinases and enzymes involved in cellular signaling pathways.

Antitumor Efficacy

A study conducted by Zhang et al. (2023) demonstrated that a series of dihydropyridine derivatives exhibited significant antitumor effects in vitro against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.

Antiviral Activity

In a study by Lee et al. (2024), the antiviral activity of several dihydropyridine derivatives was assessed against HIV reverse transcriptase. The results indicated that the compound exhibited moderate inhibitory effects, suggesting its potential as a lead compound for further antiviral drug development.

Pharmacokinetic Profiles

Pharmacokinetic studies by Gupta et al. (2023) highlighted the absorption, distribution, metabolism, and excretion (ADME) properties of related dihydropyridine compounds. The findings suggest that modifications to the molecular structure can significantly affect bioavailability and metabolic stability.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group instead of chloro | Investigated for various biological activities |

| 1-(4-chlorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks fluorine substitution | Varied enzyme inhibition profiles |

| 1-(benzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | No halogen substitutions | Simpler structure may lead to different reactivity |

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 2-fluorobenzyl substituent distinguishes this compound from analogs with alternative benzyl modifications:

- 1-(2-Chloro-6-fluorobenzyl) derivative (): The addition of a chlorine atom at the 2-position increases molecular weight (avg. mass: 427.85 g/mol) and may alter steric interactions compared to the purely fluorinated analog .

- 1-Benzyloxy derivative (): Replacement of the fluorobenzyl with a benzyloxy group introduces an ether linkage, which could reduce rigidity and affect binding affinity .

Table 1: Substituent Effects on Benzyl Group

*Calculated based on structural data.

Carboxamide-Linked Aromatic Moieties

The 2-methyl-4-nitrophenyl group in the target compound contrasts with other aryl substituents:

- N-(2,4-Dimethoxyphenyl) derivative (): Methoxy groups enhance electron-donating effects, which may weaken interactions with electron-deficient binding pockets .

- N-(3-Bromo-2-methylphenyl) derivative (): Bromine increases molecular weight (385.24 g/mol) and may influence halogen bonding in biological targets .

Table 2: Aromatic Substituent Comparisons

Physicochemical Properties

- Solubility : The 4-nitro group may reduce aqueous solubility relative to methoxy or acetyl-substituted analogs (e.g., ) .

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-chloronicotinic acid derivatives with substituted anilines under reflux conditions. For example, details a protocol using 2-chloronicotinic acid and 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid as a catalyst, refluxed in aqueous methanol. Optimization includes adjusting molar ratios (e.g., 1:1.1 acid-to-amine), solvent polarity (water/methanol mixtures for solubility), and catalyst loading to improve yields (typically 60–75%). Side products, such as tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine), are monitored via TLC and NMR .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- FT-IR : Confirms carbonyl (C=O, ~1680–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 6.8–8.2 ppm), fluorobenzyl substituents (δ 4.5–5.0 ppm for –CH2F), and nitro group deshielding effects. <sup>13</sup>C NMR resolves the dihydropyridine ring carbons (δ 120–140 ppm) .

- X-ray crystallography : Resolves tautomerism and hydrogen-bonding networks (e.g., N–H···O dimers in the crystal lattice) .

- HPLC : Assesses purity (>95%) using C18 columns with UV detection at 254 nm .

Q. How is purity validated, and what analytical standards are applied?

Purity is validated via:

- Melting point analysis : Sharp melting points (±2°C) indicate homogeneity.

- Elemental analysis : Matches calculated C, H, N, and F percentages within 0.3% deviation.

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]<sup>+</sup>) with <5 ppm error .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., tautomerism) be resolved?

Q. What challenges arise in achieving regioselectivity during functionalization of the dihydropyridine ring?

Regioselectivity is influenced by:

- Substituent effects : Electron-withdrawing groups (e.g., –NO2) direct electrophilic attacks to the 4-position.

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki reactions) on the 3-carboxamide moiety requires protection of the amide group to prevent side reactions. highlights defects in unprotected acrylate derivatives, leading to polymerization or byproducts .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 2-fluorobenzyl position .

Q. How does the crystal structure influence physicochemical properties and biological activity?

The near-planar conformation (dihedral angle: ~8.38° between aromatic rings) promotes π-π stacking with biological targets. Hydrogen-bonded dimers (N–H···O, ~2.8 Å) enhance solubility in polar solvents but may reduce membrane permeability. Computational docking studies (e.g., AutoDock Vina) correlate planar structures with higher binding affinities to kinase domains .

Q. What strategies mitigate degradation under physiological conditions?

- pH stability : The nitro group destabilizes the compound under basic conditions (pH >9). Buffered solutions (pH 6–7.4) are recommended for in vitro assays.

- Light sensitivity : UV-Vis studies show photodegradation via nitro-to-nitrite conversion; storage in amber vials is critical .

Data Contradiction Analysis

Q. How are discrepancies between computational predictions and experimental bioactivity data addressed?

- Docking vs. IC50 mismatches : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better model fluorine interactions.

- Solvent-accessible surface area (SASA) : MD simulations reveal that fluorobenzyl groups reduce SASA, limiting solvent interactions and altering measured IC50 values .

Methodological Recommendations

Q. What in silico tools predict ADMET properties for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.